3-(1,3-Dioxan-2-yl)but-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxan-2-yl)but-2-enal is an organic compound characterized by a dioxane ring fused to a butenal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(1,3-Dioxan-2-yl)but-2-enal can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the employment of in situ transacetalization techniques are common .
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Pyridine (Py)
Reduction: NaBH4, LiAlH4
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products:
Oxidation: Carboxylic acids or lactones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxan-2-yl)but-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxan-2-yl)but-2-enal involves its interaction with nucleophiles and electrophiles. The compound’s dioxane ring can undergo nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A related compound with similar structural features but different reactivity and applications.
1,3-Dioxolane: Another similar compound with a smaller ring size, leading to distinct chemical properties.
Uniqueness: 3-(1,3-Dioxan-2-yl)but-2-enal is unique due to its fused dioxane and butenal structure, which imparts specific reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
51575-62-3 |
---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-(1,3-dioxan-2-yl)but-2-enal |
InChI |
InChI=1S/C8H12O3/c1-7(3-4-9)8-10-5-2-6-11-8/h3-4,8H,2,5-6H2,1H3 |
InChI-Schlüssel |
FTLIHASVLDZXKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=O)C1OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.